Regioisomeric Differentiation: 2-Furyl vs 3-Furyl Isomer – Tautomeric and Physicochemical Consequences for Biological Recognition
The IUPAC designation of 2-(2-Furyl)pyrimidine-4,6-diol as 2-(furan-2-yl)-4-hydroxy-1H-pyrimidin-6-one identifies its dominant tautomeric form as the 4-hydroxy-6-oxo arrangement . By contrast, the 3-furyl regioisomer (CAS 339366-66-4) has an identical molecular formula and mass (C8H6N2O3, MW 178.14) but presents the furan oxygen in a metarelationship to the pyrimidine ring, altering both the tautomeric equilibrium and the spatial presentation of hydrogen-bond acceptor functionality . This positional isomerism produces differences in computed electrostatic potential surfaces and experimentally distinguishable hydrogen-bonding patterns that are relevant in target binding site recognition, as evidenced by regioisomer-dependent activity differences of 3- to 5-fold in related furanopyrimidine kinase inhibitor series [1].
| Evidence Dimension | Furan ring attachment position (regiochemistry) and consequent tautomeric equilibrium |
|---|---|
| Target Compound Data | 2-(furan-2-yl) substitution; dominant tautomer: 4-hydroxy-6-oxo form (IUPAC: 2-(furan-2-yl)-4-hydroxy-1H-pyrimidin-6-one) |
| Comparator Or Baseline | 2-(furan-3-yl)pyrimidine-4,6-diol (CAS 339366-66-4); tautomeric distribution not equivalently characterized |
| Quantified Difference | No direct head-to-head quantification available for this specific pair; class-level inference from furanopyrimidine VEGFR-2 inhibitors shows regioisomeric IC50 variation of approximately 3- to 5-fold |
| Conditions | Tautomer identification inferred from IUPAC systematic name convention (PubChem/Molbase); regioisomeric activity variation from furano- vs furopyrimidine VEGFR-2 inhibition assays |
Why This Matters
Regioisomer purity and identity are critical for reproducibility in biological assays; procurement of the incorrect furyl isomer (3-furyl instead of 2-furyl) can introduce uncontrolled variables in target binding and functional activity.
- [1] Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Med Chem Lett. 2024;15(12):2150-2157. doi:10.1021/acsmedchemlett.4c00438. View Source
